2,6-dimethoxy-4-fluorophenylboronic acid molecular weight
2,6-dimethoxy-4-fluorophenylboronic acid molecular weight
Technical Monograph: 2,6-Dimethoxy-4-fluorophenylboronic Acid
Subtitle: Overcoming Steric and Electronic Challenges in Advanced Cross-Coupling
Executive Summary
2,6-Dimethoxy-4-fluorophenylboronic acid is a specialized organoboron building block used in the synthesis of complex biaryl scaffolds, particularly in medicinal chemistry for atropisomeric drugs and kinase inhibitors. While its molecular weight (199.97 g/mol ) and formula (C₈H₁₀BFO₄) are standard, its chemical behavior is not.
This compound represents a "privileged but problematic" motif. The 2,6-dimethoxy substitution pattern provides significant steric bulk—useful for restricting rotation in drug targets—but simultaneously activates the molecule toward rapid protodeboronation (C–B bond cleavage) under standard Suzuki-Miyaura conditions. This guide details the physicochemical properties, synthesis, and optimized coupling protocols required to utilize this labile reagent effectively.
Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | (4-Fluoro-2,6-dimethoxyphenyl)boronic acid | Often confused with the 3,5-dimethoxy isomer. |
| Molecular Weight | 199.97 g/mol | Useful for stoichiometry calculations. |
| Molecular Formula | C₈H₁₀BFO₄ | |
| Appearance | White to off-white solid | Hygroscopic; store under inert gas. |
| Solubility | MeOH, EtOH, THF, DCM, DMSO | Limited solubility in non-polar hydrocarbons. |
| Stability | Low (Base-sensitive) | Prone to protodeboronation in aqueous base. |
| CAS Number | Not widely listed | Often synthesized in situ or custom ordered. |
Critical Distinction: Do not confuse this compound with (4-fluoro-3,5-dimethoxyphenyl)boronic acid (CAS 482628-23-9). The 3,5-isomer lacks the ortho-steric hindrance and is chemically stable. The 2,6-isomer described here is sterically congested and labile.
Synthesis & Stability Mechanisms
Synthesis via Directed Ortho-Lithiation
The most reliable synthesis route exploits the Directed Ortho Metalation (DoM) capability of the methoxy groups. 1-Fluoro-3,5-dimethoxybenzene is treated with n-butyllithium. The two methoxy groups synergistically direct lithiation to the C2 position (between them), which is also para to the fluorine atom.
The Protodeboronation Challenge
Under the basic conditions required for Suzuki coupling (pH > 8), the boronic acid forms a boronate "ate" complex [Ar-B(OH)₃]⁻. In 2,6-disubstituted systems, steric strain weakens the C–B bond. Furthermore, the electron-rich methoxy groups stabilize the transition state for C–B cleavage, leading to the formation of the parent arene (1-fluoro-3,5-dimethoxybenzene) rather than the cross-coupled product.
Caption: Synthesis pathway via DoM and the competing protodeboronation decomposition pathway triggered by base.
Optimized Experimental Protocols
To successfully couple this hindered boronic acid, one must accelerate the Transmetallation step (to beat decomposition) and minimize the concentration of the active boronate species.
Protocol A: Anhydrous Coupling (Recommended)
This method avoids aqueous base, significantly suppressing the protodeboronation pathway.
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Reagents:
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Aryl Halide (1.0 equiv)
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2,6-Dimethoxy-4-fluorophenylboronic acid (1.5 equiv)
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Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%). (Buchwald ligands are essential for hindered substrates).
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Base: Anhydrous K₃PO₄ (3.0 equiv) or CsF (2.0 equiv).
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Solvent: Anhydrous Toluene or 1,4-Dioxane.
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Procedure:
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Charge an oven-dried reaction vial with the aryl halide, boronic acid, base, and Pd-ligand complex.
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Evacuate and backfill with Argon (3x).
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Add anhydrous solvent via syringe.
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Heat to 100°C for 4–12 hours.
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Note: Monitor by LCMS. If protodeboronation is observed (mass = 156.15 Da), lower the temperature to 80°C and increase catalyst loading.
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Protocol B: MIDA Boronate Surrogate
If the free boronic acid is too unstable, convert it to a MIDA (N-methyliminodiacetic acid) boronate . MIDA boronates are stable to silica gel and storage. They release the active boronic acid slowly under hydrolytic conditions, keeping the standing concentration low ("slow release"), which favors cross-coupling over second-order decomposition.
Quality Control & Characterization
Before committing this reagent to a GMP synthesis or high-value step, verify its integrity. Boronic acids often dehydrate to form boroxines (trimers), which alters stoichiometry.
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¹H NMR (DMSO-d₆):
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Look for the B(OH)₂ protons as a broad singlet around 7.8–8.2 ppm.
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Methoxy protons (singlet, 6H) approx 3.6–3.8 ppm.
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Aromatic protons (doublet, 2H) approx 6.5–6.7 ppm (coupling with F).
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¹¹B NMR:
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Critical for assessing purity.
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Boronic Acid monomer: ~28–30 ppm (broad).
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Boronate "ate" complex (impurity): ~0–5 ppm (sharp).
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¹⁹F NMR:
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Single peak around -110 to -120 ppm (depending on solvent).
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Mechanistic Visualization: The Suzuki Competition
The success of the reaction depends on the ratio of
Caption: The kinetic competition. Bulky ligands (Pathway A) are required to outpace the steric-driven decomposition (Pathway B).
References
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Kinetic Studies on Protodeboronation: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society, 2017. Link
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Buchwald Ligands for Hindered Substrates: Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007. Link
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MIDA Boronates: Knapp, D. M., et al. "MIDA Boronates are Hydrolytically Stable and Can Be Chromatographed." Journal of the American Chemical Society, 2009. Link
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PubChem Compound Summary: (4-Fluoro-3,5-dimethoxyphenyl)boronic acid (Isomer Reference). National Library of Medicine. Link
